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molecular formula C11H18F3NO B8448952 [1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol

[1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol

Cat. No. B8448952
M. Wt: 237.26 g/mol
InChI Key: DPPRJNIOMSCPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207344B2

Procedure details

Lithium aluminum hydride (208 g, 5.0 eq) is suspended in 3.9 L of methyl tert-butyl ether and the suspension is stirred for 10 min. A solution of 1-(1-trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (260 g, 0.93 mol) in 1.3 L of methyl tert-butyl ether is added dropwise at <30° C. The mixture is refluxed for 20 h and cooled to 0˜10° C. 500 mL of water are added at 0˜10° C. and the mixture is stirred for 30 min. The suspension is filtered and the cake is washed with 1.8 L of methyl tert-butyl ether. The filtrate is concentrated to ˜3 L of volume at <35° C. under vacuum. The solvent is displaced with tetrahydrofuran (1.0 L×2) and concentrated to provide 212 g of the title compound in 96.8% purity.
Quantity
208 g
Type
reactant
Reaction Step One
Name
1-(1-trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
3.9 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][CH2:16][N:15]([C:18]([C:20]2([C:23]([F:26])([F:25])[F:24])[CH2:22][CH2:21]2)=O)[CH2:14][CH2:13]1)=O)C.O>C(OC)(C)(C)C>[F:25][C:23]([F:24])([F:26])[C:20]1([CH2:18][N:15]2[CH2:14][CH2:13][CH:12]([CH2:10][OH:9])[CH2:17][CH2:16]2)[CH2:21][CH2:22]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
1-(1-trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
260 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)C1(CC1)C(F)(F)F
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
3.9 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
the suspension is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0˜10° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the cake is washed with 1.8 L of methyl tert-butyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to ˜3 L of volume at <35° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C1(CC1)CN1CCC(CC1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 212 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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